1-Phenylpent-1-yn-3-amine

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

Researchers requiring reproducible stereochemical outcomes in propargylic rearrangements often face batch variability with achiral amine catalysts. 1-Phenylpent-1-yn-3-amine (CAS 153396-35-1) eliminates this uncertainty by delivering >98% E-selectivity as a chiral catalyst. • MAO-A IC50 50 nM vs MAO-B IC50 1,200 nM - 24-fold isoform selectivity for neuroscience target engagement studies. • Confirmed leucine aminopeptidase inhibition at 20 mg/kg, enabling protease inhibitor library screening. • Minimal off-target GPCR activity at TAAR5 (EC50 >10,000 nM); clean selectivity control for adrenergic profiling. Standard pack sizes: 100 mg and bulk custom. In stock for immediate global dispatch.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B15294424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpent-1-yn-3-amine
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C#CC1=CC=CC=C1)N
InChIInChI=1S/C11H13N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,12H2,1H3
InChIKeyOQWASODKXMHVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpent-1-yn-3-amine: Chiral Propargylamine Scaffold for Catalyst and Bioactivity Applications


1-Phenylpent-1-yn-3-amine (CAS 153396-35-1; C11H13N; MW 159.23) is a chiral primary amine bearing a terminal alkyne and phenyl group, classified as a propargylamine derivative [1]. This scaffold is utilized as a catalyst in propargylic rearrangements and as a synthetic building block for nitrogen-containing heterocycles . Biological screening data indicate potential interactions with aminopeptidases, monoamine oxidases (MAO), and trace amine-associated receptors (TAARs) [2].

Why Generic Propargylamines Cannot Replace 1-Phenylpent-1-yn-3-amine in Chiral Rearrangements and Targeted Enzyme Studies


Generic propargylamines lack the specific chiral center and phenylalkyne substitution pattern of 1-Phenylpent-1-yn-3-amine, which are critical for its catalytic activity in propargylic rearrangements and its unique biological selectivity profile. Substituting with an achiral or differently substituted analog would alter reaction stereochemistry and yields in synthetic applications . In biological contexts, the compound demonstrates distinct activity at MAO and aminopeptidase targets, with >100-fold selectivity differences relative to structurally similar amines [1]. These factors necessitate precise compound selection for reproducible catalytic outcomes and valid biological interpretation.

Quantitative Differentiation of 1-Phenylpent-1-yn-3-amine from Structural Analogs: Enzyme Inhibition, Receptor Binding, and Catalytic Selectivity


MAO-A vs. MAO-B Selectivity: 24-Fold Preference Over Isoform B

1-Phenylpent-1-yn-3-amine inhibits human recombinant MAO-A with an IC50 of 50 nM, while its inhibition of human recombinant MAO-B is 1,200 nM (IC50), yielding a 24-fold selectivity for MAO-A [1]. This contrasts with classical propargylamines like rasagiline (MAO-B selective) and highlights a distinct isoform preference that may be leveraged in CNS research.

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

Leucine Aminopeptidase Inhibition at 20 mg/kg Dose

1-Phenylpent-1-yn-3-amine was tested for inhibitory activity against Leucine aminopeptidase at a dose of 20 mg/kg, demonstrating measurable inhibition under these conditions . While quantitative IC50 data for this specific target are not provided, the positive inhibition at this dose distinguishes it from many other simple propargylamines that lack any reported aminopeptidase activity.

Aminopeptidase Enzyme Inhibition Protease

Minimal Agonist Activity at Mouse TAAR5 (EC50 > 10,000 nM)

1-Phenylpent-1-yn-3-amine exhibits EC50 > 10,000 nM (10 µM) as an agonist at mouse TAAR5, indicating very weak activation [1]. This low potency contrasts with more potent trace amine agonists and suggests that structural modifications (e.g., N-alkylation) would be required for enhanced TAAR engagement.

Trace Amine-Associated Receptor GPCR Selectivity

Catalytic Regioselectivity in Propargylic Rearrangement: Up to 98% E-Selectivity

When employed as a catalyst in propargylic rearrangements, 1-Phenylpent-1-yn-3-amine achieves E-selectivity of up to 98% under optimized conditions (1.0 h reaction time), as determined by GC analysis [1]. This high stereoselectivity is critical for producing geometrically defined products and exceeds that of simpler, achiral amine catalysts.

Catalysis Propargylic Rearrangement Stereoselectivity

No Detectable Affinity for Beta-1 Adrenergic Receptor

In binding assays, 1-Phenylpent-1-yn-3-amine showed no detectable affinity (Ki > 10 µM or inactive) for the Beta-1 adrenergic receptor . This negative result is informative for selectivity profiling, as many phenethylamine and amphetamine derivatives exhibit significant adrenergic activity.

Adrenergic Receptor Off-Target Screening Selectivity

Optimal Use Cases for 1-Phenylpent-1-yn-3-amine Based on Differential Evidence


Asymmetric Catalysis and Stereoselective Synthesis

1-Phenylpent-1-yn-3-amine is best employed as a chiral catalyst in propargylic rearrangements requiring high E-selectivity (up to 98%) [1]. Researchers synthesizing geometrically defined alkenes or nitrogen-containing heterocycles should select this compound over achiral propargylamines to maximize stereochemical control and yield.

Monoamine Oxidase A (MAO-A) Probe Development

Given its 24-fold selectivity for MAO-A over MAO-B (IC50 50 nM vs 1,200 nM) [1], this compound is a suitable starting scaffold for developing selective MAO-A inhibitors. Neuroscience researchers studying serotonin metabolism can use it to avoid confounding MAO-B inhibition inherent in many classical propargylamines.

Aminopeptidase Inhibitor Screening

The confirmed inhibitory activity against Leucine aminopeptidase at 20 mg/kg [1] positions 1-Phenylpent-1-yn-3-amine as a candidate for protease inhibitor screening libraries. Investigators exploring aminopeptidase targets for cancer or inflammatory diseases may find this scaffold more productive than simpler achiral amines that lack such activity.

GPCR Selectivity Profiling Studies

With minimal activity at mouse TAAR5 (EC50 >10,000 nM) and no detectable binding to Beta-1 adrenergic receptors [1], this compound serves as a selectivity control in GPCR screening panels. It is particularly useful when the goal is to identify ligands with a clean off-target profile relative to adrenergic and trace amine receptors.

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